7-chloro-3-phenyl-1H-quinoline-2,4-dione
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Overview
Description
7-chloro-3-phenyl-1H-quinoline-2,4-dione is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological and pharmacological activities, making them valuable in drug research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-3-phenyl-1H-quinoline-2,4-dione typically involves the reaction of 7-chloroquinoline with phenylacetic acid under specific conditions. One common method includes the use of a Friedländer synthesis, where the quinoline derivative is formed through the condensation of aniline with a β-ketoester in the presence of an acid catalyst . The reaction conditions often involve heating the mixture to reflux temperatures to facilitate the formation of the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry approaches, such as solvent-free reactions and the use of eco-friendly catalysts, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
7-chloro-3-phenyl-1H-quinoline-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.
Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities depending on the functional groups introduced .
Scientific Research Applications
7-chloro-3-phenyl-1H-quinoline-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-chloro-3-phenyl-1H-quinoline-2,4-dione involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits certain enzymes involved in cell proliferation, making it a potential anticancer agent . The exact pathways and molecular targets are still under investigation, but its ability to interfere with DNA and enzyme activity is well-documented .
Comparison with Similar Compounds
Similar Compounds
7-chloroquinoline: Shares the chloroquinoline core but lacks the phenyl and dione functionalities.
3-phenylquinoline: Similar structure but without the chloro and dione groups.
Quinoline-2,4-dione: Lacks the chloro and phenyl groups but shares the dione functionality.
Uniqueness
7-chloro-3-phenyl-1H-quinoline-2,4-dione is unique due to the presence of both the chloro and phenyl groups, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile compound in various scientific applications .
Properties
Molecular Formula |
C15H10ClNO2 |
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Molecular Weight |
271.70 g/mol |
IUPAC Name |
7-chloro-3-phenyl-1H-quinoline-2,4-dione |
InChI |
InChI=1S/C15H10ClNO2/c16-10-6-7-11-12(8-10)17-15(19)13(14(11)18)9-4-2-1-3-5-9/h1-8,13H,(H,17,19) |
InChI Key |
NDLZHAQGOXMKLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)C3=C(C=C(C=C3)Cl)NC2=O |
Origin of Product |
United States |
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